Dicetyl peroxydicarbonate
Description
Contextualizing Peroxydicarbonates in Polymer Science
Peroxydicarbonates are a class of organic peroxides widely employed as initiators in radical polymerization. pergan.comarkema.com Their primary function is to decompose under controlled temperature conditions to generate free radicals, which in turn initiate the polymerization of various monomers. pergan.com This class of initiators, which includes compounds like diethyl peroxydicarbonate and dimyristyl peroxydicarbonate alongside dicetyl peroxydicarbonate, is particularly significant in the production of polyvinyl chloride (PVC). researchgate.netacs.org
This compound is specifically utilized as an initiator for the suspension and mass polymerization of vinyl chloride in a temperature range of 45°C to 65°C. alitapolymer.comqizychem.com Its use offers distinct advantages in PVC manufacturing. For instance, compared to initiators like diethyl peroxydicarbonate, which may be toxic and lead to inconsistent polymerization times, solid initiators like this compound are easier to handle and provide better consistency between batches. researchgate.net The use of this compound has been shown to reduce polymerization time significantly compared to conventional initiators like dilauroyl peroxide. google.com Its low water solubility and rapid, even distribution into the monomer are crucial properties for producing high-quality PVC resin with a low content of "fish-eyes" (ungellified particles) and a narrow particle size distribution. alitapolymer.comresearchgate.net
Beyond PVC, peroxydicarbonates are used to polymerize other monomers such as vinylidene chloride, acrylates, and methacrylates. nouryon.comlookchem.com They can also be used in combination with other peroxides to enhance reactor efficiency. alitapolymer.com Furthermore, specific peroxydicarbonates, including this compound, have been investigated for creating long-chain branched (LCB) polypropylene (B1209903), a modified polymer with enhanced melt strength. researchgate.net The conventional synthesis of this compound occurs in batch or semi-continuous reactors, typically yielding a product with 5-8 wt.% impurities. researchgate.netresearchgate.net However, recent advancements in chemical processing have demonstrated that using a microreactor for the synthesis—reacting cetyl chloroformate and hydrogen peroxide—can produce highly pure this compound (>99.5%) with a high yield in a very short time. researchgate.netresearchgate.net
Historical Trajectories of Radical Initiator Development
The development of radical initiators is intrinsically linked to the advancement of polymer science. The concept emerged in the early 20th century with the discovery that peroxides could initiate polymerization reactions. numberanalytics.comnumberanalytics.com These early discoveries laid the groundwork for the field of radical chemistry, which has since become a cornerstone of organic synthesis and industrial polymer production. ijrpc.com Radical initiators are substances with weak bonds that can be cleaved under mild conditions, such as heat or light, to produce highly reactive free radicals. wikipedia.org
Historically, various classes of compounds have been developed and optimized as radical initiators. numberanalytics.com Besides organic peroxides, azo compounds like azobisisobutyronitrile (AIBN) became widely used because they decompose cleanly to produce carbon-centered radicals and stable nitrogen gas. ijrpc.comwikipedia.org
The peroxide family of initiators is diverse, encompassing diacyl peroxides (e.g., benzoyl peroxide), hydroperoxides, dialkyl peroxides, and peroxyesters. pergan.comijrpc.com Peroxydicarbonates, such as diisopropyl peroxydicarbonate, were recognized as effective initiators capable of functioning at lower temperatures than compounds like benzoyl peroxide, which was advantageous for achieving faster polymerization and producing polymers with higher molecular weight and less discoloration. google.com Over the years, research has focused on tailoring initiators for specific applications, leading to a wide array of available compounds, each with unique decomposition kinetics. pergan.comnumberanalytics.com The selection of an appropriate initiator is often guided by its half-life at a given temperature, which determines its rate of decomposition and radical generation. pergan.com This evolution has been driven by the continuous demand for more efficient, controlled, and safer polymerization processes in modern chemistry and materials science. numberanalytics.com
Structure
2D Structure
Properties
CAS No. |
26322-14-5 |
|---|---|
Molecular Formula |
C34H66O6 |
Molecular Weight |
570.9 g/mol |
IUPAC Name |
hexadecoxycarbonyloxy hexadecyl carbonate |
InChI |
InChI=1S/C34H66O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-33(35)39-40-34(36)38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 |
InChI Key |
QWVBGCWRHHXMRM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOC(=O)OOC(=O)OCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)OOC(=O)OCCCCCCCCCCCCCCCC |
Appearance |
Solid powder |
Other CAS No. |
26322-14-5 |
physical_description |
This solid peroxide is sensitive to heat. Storage of this material must be done so with stringent temperature control measures. Its explosion hazard is also mitigated by mixing the peroxide with inert solid. |
Pictograms |
Flammable |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
dicetyl dicarbonateperoxide dicetyl peroxydicarbonate Liladox |
Origin of Product |
United States |
Advanced Synthesis Methodologies and Process Intensification
Traditional Batch and Semi-Continuous Synthesis Limitations
Conventional synthesis routes for dicetyl peroxydicarbonate, which involve the reaction of cetyl chloroformate with hydrogen peroxide, are typically conducted in two-phase batch or semi-continuous reactors. A significant drawback of these methods is the resulting product purity.
Microfluidic Reactor Systems for High-Purity Synthesis
To overcome the limitations of conventional methods, researchers have turned to microfluidic reactor systems. These systems offer superior control over reaction conditions, enhanced heat and mass transfer, and a significantly safer operating environment due to the small reaction volumes. nih.gov A study has demonstrated the successful synthesis of highly pure this compound (greater than 99.5% assay) with a reaction yield of nearly 100% in under 45 seconds using a microreactor. researchgate.netresearchgate.net
A key innovation in this area is the use of a flow-focusing microreactor. researchgate.net In this design, the reactant streams are introduced in a way that a central stream is sheathed by a surrounding stream. This configuration allows for the creation of highly uniform droplets, which act as individual microreactors, preventing clogging issues that can arise from the solid peroxide product. researchgate.netnih.gov The design facilitates precise control over droplet size and distribution, which is crucial for achieving consistent reaction conditions and high product quality. researchgate.net Video microscopy has been employed to visualize the formation and morphology of these droplets within the microreactor. researchgate.netresearchgate.net
The performance of the microfluidic synthesis is highly dependent on the careful optimization of several key parameters.
Studies have shown that the flow rate of the continuous phase within the microreactor is the most significant factor influencing the reaction yield. researchgate.netresearchgate.net Higher flow rates can lead to improved mixing and, consequently, a higher yield of the desired product. researchgate.net This is a critical parameter that must be precisely controlled to maximize the efficiency of the synthesis.
The concentrations of co-solvents, such as ethanol (B145695), and surfactants also play a role in the reaction yield, albeit to a lesser extent than the flow rate. researchgate.netresearchgate.net These components are crucial for managing the two-phase reaction system and ensuring the stability of the droplets. researchgate.net Research has identified optimal concentrations for these additives to achieve the highest possible yield. researchgate.netresearchgate.net Through response surface methodology, the optimal conditions for the synthesis of highly pure this compound in a microreactor were determined to be a flow rate of 290 μL/min, a surfactant concentration of 2.6 wt.%, and an ethanol concentration of 27 vol.%. researchgate.netresearchgate.net
Reaction Kinetics and Residence Time in Microchannels
The use of microreactors allows for precise control over reaction kinetics and residence time, which are critical parameters in optimizing the synthesis of this compound. researchgate.netresearchgate.net Studies have shown that a very high yield (approximately 100%) and assay (>99.5%) can be achieved in a remarkably short time frame of less than 45 seconds. researchgate.netresearchgate.net This is a significant improvement compared to conventional batch systems, where the best yield obtained is 49% in 1 minute. researchgate.net
The flow rate of the continuous phase within the microreactor has been identified as the most influential factor affecting the reaction yield. researchgate.netresearchgate.net By optimizing the flow rate, along with other parameters such as surfactant and ethanol concentrations, it is possible to achieve near-complete conversion and high product purity. researchgate.netresearchgate.net The microdroplets within the reactor act as individual batch reactors with uniform residence times, which minimizes back-mixing and the occurrence of side reactions. researchgate.net
A study utilizing response surface methodology determined the optimal conditions for the synthesis in a flow-focusing microreactor to be a continuous phase flow rate of 290 μL/min, a surfactant concentration of 2.6 wt.%, and an ethanol concentration of 27 vol.%. researchgate.netresearchgate.net These optimized conditions effectively address the issue of microreactor clogging with solid peroxide particles by maintaining an appropriate reaction temperature. researchgate.netresearchgate.net
Analytical Techniques for Product Characterization
Accurate characterization of the synthesized this compound is essential to ensure its purity and quality. A combination of spectroscopic and titrimetric methods is employed for this purpose.
Spectroscopic Analysis (e.g., ¹H-NMR)
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful tool for the structural characterization of this compound. researchgate.netresearchgate.net The ¹H-NMR spectrum provides detailed information about the chemical environment of the protons in the molecule, confirming the presence of the cetyl chains and the peroxycarbonate linkage. For instance, in a related compound, di-t-butyl peroxydicarbonate, the tert-butyl protons appear as a singlet at δ=1.46 ppm in CCl4. oup.com This type of analysis is crucial for verifying the identity and purity of the final product. researchgate.netresearchgate.net
Titrimetric Assay Development (e.g., Iodometric Titration)
Iodometric titration is a widely used and reliable method for the quantitative analysis of organic peroxides, including this compound. researchgate.netresearchgate.netmdpi.com The method is based on the reaction of the peroxide with an excess of potassium iodide in an acidic medium, which liberates iodine. mojoactive.devresearchgate.net The liberated iodine is then titrated with a standard solution of sodium thiosulfate, typically using a starch indicator to detect the endpoint, which is marked by the disappearance of the deep-blue color. mojoactive.devtajhizkala.ir
The general procedure involves dissolving the sample in a suitable solvent mixture, such as methylene (B1212753) chloride and acetic acid, followed by the addition of a saturated sodium iodide solution. tajhizkala.ir The reaction is allowed to proceed in the dark for a specific period, after which the liberated iodine is titrated. tajhizkala.iracs.org While the method is robust, it can be influenced by factors such as reaction time, temperature, and the presence of other oxidizing or reducing agents. mdpi.commojoactive.dev Therefore, careful control of the experimental conditions is necessary to obtain accurate and reproducible results. mdpi.com
In-situ Visualization of Droplet Formation and Morphology
Video microscopy is a valuable technique for the in-situ visualization of droplet formation and morphology during the synthesis of this compound in microreactors. researchgate.netresearchgate.net This method allows for real-time observation of the two-phase flow dynamics within the microchannels. researchgate.net
In a flow-focusing microreactor, the dispersed phase (containing one of the reactants) is introduced into a co-flowing continuous phase (containing the other reactant), leading to the formation of droplets. researchgate.net The size and size distribution of these droplets can be precisely controlled by adjusting the flow rates of the aqueous and oil phases. researchgate.net Visualization helps in understanding the droplet generation process and ensuring stable and monodisperse droplet formation, which is crucial for consistent reaction conditions and product quality. researchgate.net Studies have shown that both hydrophilic and hydrophobic microreactors can be used, and the droplet characteristics can be influenced by the viscosity of the oil phase. researchgate.net Image processing algorithms can be applied to the captured video to extract quantitative data on droplet size and dynamics. researchgate.net
Decomposition Mechanisms and Kinetic Studies
Mechanistic Pathways of Peroxydicarbonate Cleavage
The decomposition of dialkyl peroxydicarbonates, including dicetyl peroxydicarbonate, is a subject of ongoing study, with research pointing towards complex and competing reaction pathways. Theoretical and experimental studies on analogous peroxydicarbonates provide insight into the likely mechanisms.
The cleavage of the peroxide bond in compounds like this compound can proceed through either a concerted or a stepwise mechanism. acs.org In a concerted pathway, multiple bonds break simultaneously. For peroxydicarbonates, this could involve the simultaneous scission of the O-O bond and one or both of the C-O bonds. In contrast, a stepwise mechanism involves the formation of one or more intermediate species. acs.org The initial step is typically the homolytic cleavage of the O-O bond, followed by subsequent reactions of the resulting radicals. acs.orgresearchgate.net
Theoretical studies on diethyl peroxydicarbonate (DEPDC), a structural analog, suggest that concerted and stepwise mechanisms can have similar activation energies, making them competing pathways. researchgate.net The prevalence of one pathway over the other can be influenced by factors such as the solvent environment and the nature of the substituent groups. researchgate.net
The most commonly proposed stepwise pathway begins with the homolytic cleavage of the peroxidic O-O bond. acs.orgresearchgate.net This one-bond scission results in the formation of two alkoxycarboxyl radicals (in this case, cetyloxycarboxyl radicals).
(C₁₆H₃₃OC(O)O)₂ → 2 C₁₆H₃₃OC(O)O•
A concerted two-bond cleavage mechanism offers an alternative decomposition route. In this pathway, the O-O bond and one of the C-O bonds break simultaneously, directly producing an alkoxy radical, a molecule of carbon dioxide, and an alkoxycarboxyl radical. researchgate.netresearchgate.net
(C₁₆H₃₃OC(O)O)₂ → C₁₆H₃₃O• + CO₂ + C₁₆H₃₃OC(O)O•
This pathway is considered a favorable stepwise route for peroxydicarbonates with electron-donating alkyl groups. researchgate.netresearchgate.net Some researchers have also proposed a concerted three-bond cleavage that yields two alkoxy radicals and two molecules of carbon dioxide directly, although this is generally considered less likely for peroxydicarbonates compared to certain diacyl peroxides. acs.org
The electronic properties of the substituent groups (the cetyl groups in this case) play a significant role in determining the decomposition energy barriers. researchgate.net Theoretical analyses indicate that for peroxydicarbonates with electron-donating R groups (like the cetyl group), both the one-bond and two-bond cleavage stepwise pathways are favorable. researchgate.netresearchgate.net In contrast, initiators with electron-withdrawing groups tend to favor the two-bond cleavage pathway exclusively. researchgate.netresearchgate.net The long alkyl chain of the cetyl group is electron-donating, which stabilizes the resulting radical species and influences the relative activation energies of the competing decomposition pathways.
Thermal Decomposition Kinetics
The rate of thermal decomposition of this compound is a critical parameter for its application as a polymerization initiator. The decomposition rate is highly dependent on temperature and typically follows first-order kinetics.
The thermal decomposition of dialkyl peroxydicarbonates is generally accepted to follow first-order kinetics, particularly in dilute solutions where induced decomposition is minimized. acs.orgoup.comarkema.com This means the rate of decomposition is directly proportional to the concentration of the peroxide. The rate of decomposition can be described by the following equation:
Rate = k[this compound]
where 'k' is the first-order rate constant.
The rate constant is temperature-dependent and can be calculated using the Arrhenius equation:
k = A * e^(-Ea / RT)
where:
k is the rate constant (s⁻¹)
A is the Arrhenius frequency factor (s⁻¹)
Ea is the activation energy (J/mol)
R is the universal gas constant (8.314 J/mol·K)
T is the absolute temperature (K)
Specific kinetic data for a commercial form of this compound (Perkadox 24-FL) is provided in the table below. nouryon.com This data is typically determined in a standard solvent like monochlorobenzene. pergan.com
Table 1: Kinetic Data for the Thermal Decomposition of this compound
| Parameter | Value |
|---|---|
| Activation Energy (Ea) | 124.30 kJ/mol |
| Arrhenius Frequency Factor (A) | 3.02E+15 s⁻¹ |
| Half-life (t₁/₂) at 48 °C | 10 hours |
| Half-life (t₁/₂) at 65 °C | 1 hour |
| Half-life (t₁/₂) at 84 °C | 0.1 hours |
Data sourced from a commercial product data sheet for this compound. nouryon.com
The half-life (t₁/₂) of the peroxide, which is the time required for half of the initial amount to decompose, is often used to characterize its reactivity at a given temperature. It is inversely related to the rate constant (t₁/₂ = ln(2)/k for a first-order reaction). The provided data illustrates the strong influence of temperature on the decomposition rate, with the half-life decreasing significantly as the temperature increases.
Activation Parameters: Enthalpy and Entropy of Activation
For many organic peroxides, the decomposition process involves the homolytic cleavage of the oxygen-oxygen bond. The enthalpy of activation is the energy required to reach the transition state, which is directly related to the bond dissociation energy (BDE) of the peroxide bond. Theoretical studies on various organic hydroperoxides suggest O-O bond dissociation energies are on the order of 45 kcal/mol. researchgate.net Experimental studies on methyl fluoroformyl peroxycarbonate determined an activation energy of 27.1 ± 0.6 kcal mol-1 for its thermal decomposition. researchgate.net For diacetyl peroxide, the first-order rate constant for thermal decomposition is described by an activation energy of 29,500 cal/mol (29.5 kcal/mol). researchgate.net
A noteworthy phenomenon observed in the decomposition of peroxides is the compensation behavior between the enthalpy and entropy of activation when the solvent is varied. researchgate.netresearchgate.net This implies that changes in the solvent that lead to a higher enthalpy of activation are often accompanied by a corresponding increase in the entropy of activation, and vice versa. This relationship suggests that the solvent environment plays a significant role in organizing the transition state of the decomposition.
Table 1: Activation Parameters for Decomposition of Related Peroxides
| Compound | Activation Energy (Ea) | Enthalpy of Activation (ΔH‡) | Entropy of Activation (ΔS‡) | Notes |
|---|---|---|---|---|
| Methyl Fluoroformyl Peroxycarbonate | 27.1 ± 0.6 kcal/mol researchgate.net | Not specified | Not specified | Homogeneous first-order process. researchgate.net |
| Diacetyl Peroxide | 29.5 kcal/mol researchgate.net | Not specified | Not specified | In gaseous phase, flow system with toluene (B28343) or benzene. researchgate.net |
Solvent Viscosity Effects on Decomposition Rates
The viscosity of the solvent can have a measurable effect on the decomposition rates of peroxides. This is often attributed to the "cage effect," where the solvent's viscosity influences the ability of the initially formed radical pair to diffuse away from each other. In a high-viscosity solvent, the radicals are held in close proximity for a longer duration, increasing the probability of recombination, which would not be registered as a decomposition event.
Studies on the thermal decomposition of diacetyl peroxide in various solvents have shown that the rate of decomposition is indeed influenced by the solvent environment. researchgate.netacs.org Research on bis(perfluoro-2-N-propoxypropionyl) peroxide (BPPP) in dense carbon dioxide and fluorinated solvents demonstrated that decomposition activation parameters exhibit a compensation behavior with changes in solvent viscosity. researchgate.net This suggests that the solvent's influence is complex, affecting not just the diffusion of radicals but also the energetics of the transition state itself. researchgate.net
Computational Approaches to Decomposition Dynamics
Modern computational chemistry provides powerful tools to investigate the intricate details of chemical reactions at a molecular level. For this compound, these methods offer insights into the decomposition pathways that are challenging to probe experimentally.
Quantum Chemical Calculations (e.g., DFT, Møller-Plesset Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Møller-Plesset (MP2) perturbation theory, have been extensively used to study the decomposition mechanisms of peroxydicarbonates and related diacyl peroxides. nih.govacs.orgconicet.gov.ar These studies aim to determine the most likely pathway for the breakdown of the molecule.
For peroxides with the general structure RC(O)OO(O)CR, two primary decomposition pathways are typically considered:
One-bond cleavage (stepwise mechanism): This involves the initial homolytic cleavage of the weak O-O bond to produce a pair of carboxyl radicals (ROCO•). These radicals can then subsequently decompose, for example, by losing CO2. researchgate.netnih.gov
Two-bond cleavage (concerted mechanism): This pathway involves the simultaneous breaking of the O-O bond and one of the C-C or C-O bonds adjacent to the peroxide linkage. researchgate.netnih.gov
Computational studies on diethyl peroxydicarbonate (DEPDC), an analogue of this compound, suggest that for initiators with electron-donating R groups, both the one-bond and two-bond cleavage mechanisms can be favorable and may have similar activation energies. researchgate.netnih.gov The choice of pathway is influenced by the nature of the R group; initiators with electron-withdrawing groups tend to favor the two-bond cleavage mechanism. nih.govacs.org These theoretical investigations provide a detailed picture of the transition states and intermediate species involved in the decomposition process. conicet.gov.ar
Prediction of Free-Energy Barriers and Bond Dissociation Energies
A key output of computational studies is the prediction of energy barriers and bond dissociation energies (BDEs), which are fundamental to understanding reaction kinetics. nih.gov DFT and other high-level ab initio methods like G2, G4, and CBS-APNO are used to calculate these values. researchgate.netconicet.gov.ar
The O-O bond is the weakest link in peroxydicarbonates, and its BDE is a primary determinant of the thermal stability of the compound. unibe.ch High-level calculations on a variety of peroxides have established reliable O-O BDE values, which are crucial for both safety and mechanistic understanding. researchgate.net For instance, DFT calculations have been used to predict the free-energy barriers for both the S_N2 and homolysis (HM) steps in amine-peroxide reactions, providing a quantitative measure of reaction kinetics. nih.gov For a peroxycarbonate, DFT predicted S_N2 and HM barriers of 14.3 and 24.6 kcal/mol, respectively. nih.gov
Geometrical and energetic analyses from these computational models indicate that even with similar structures, the decomposition energy barriers for peroxydicarbonates can be quite different depending on the nature of the alkyl (R) groups. researchgate.netnih.gov These calculations are essential for predicting the reactivity and thermal sensitivity of specific compounds like this compound and for designing safer industrial processes.
Table 2: Computationally Predicted Energy Values for Related Peroxides
| Peroxide Type / Reaction | Computational Method | Calculated Parameter | Value (kcal/mol) |
|---|---|---|---|
| Peroxycarbonate (generic) | DFT | S_N2 Free-Energy Barrier | 14.3 nih.gov |
| Peroxycarbonate (generic) | DFT | Homolysis Free-Energy Barrier | 24.6 nih.gov |
| Diethyl Peroxydicarbonate (DEPDC) | MP2, DFT | Activation Energy | ~44 conicet.gov.ar |
| Diacetyl Peroxide (AP) | MP2, DFT | Activation Energy | ~30 conicet.gov.ar |
Note: These values are for related or generic peroxydicarbonates and serve to illustrate the application of computational methods.
Dicetyl Peroxydicarbonate As a Radical Initiator in Polymer Chemistry
Initiation of Vinyl Monomer Polymerization
Dicetyl peroxydicarbonate is widely employed as an initiator for the polymerization of a variety of vinyl monomers. google.com Its effectiveness stems from its ability to decompose at moderate temperatures, providing a controlled source of radicals to drive the polymerization process.
Suspension and Mass Polymerization of Vinyl Chloride
This compound is a well-established initiator for both suspension and mass polymerization of vinyl chloride. nouryon.comchembk.comnouryon.com In these processes, the initiator's role is to trigger the conversion of vinyl chloride monomers into polyvinyl chloride (PVC). The polymerization is typically conducted in a temperature range of 40°C to 65°C. nouryon.comspecialchem.com
One of the advantages of using this compound in vinyl chloride polymerization is its contribution to producing PVC with desirable properties. Its low water solubility and vapor pressure ensure it is quickly and evenly distributed into the monomer phase. nouryon.com This uniform distribution is critical for producing PVC resin with a low "fish-eye" content and a narrow particle size distribution. nouryon.comspecialchem.com Furthermore, its use can lead to less crust and scale formation within the polymerization reactor. nouryon.comspecialchem.com
Research has shown that this compound can be a more efficient initiator compared to conventional ones like dilauroyl peroxide. google.com In some cases, using a significantly smaller amount of this compound can reduce the polymerization time by approximately half. google.com
A microkinetic model of the free-radical suspension polymerization of vinyl chloride has been developed to understand the formation of structural defects. figshare.com This model, which applies to initiators like this compound, covers a temperature range of 325–340 K and initiator concentrations from 0.00069 to 1.0 wt %. figshare.com It successfully predicts properties such as monomer conversion, molar mass distribution averages, and structural defect content. figshare.com
(Co)Polymerization of Vinylidene Chloride, Acrylates, and Methacrylates
Beyond vinyl chloride, this compound is also an effective initiator for the (co)polymerization of other monomers, including vinylidene chloride, acrylates, and methacrylates. nouryon.comspecialchem.compergan.com Its application extends to the production of various copolymers, where it initiates the polymerization of a mixture of different monomers. pergan.com The polymerization conditions and initiator performance are similar to those in vinyl chloride polymerization.
Enhanced Reactor Efficiency with Co-Initiator Systems
To optimize the polymerization process and enhance reactor efficiency, this compound is often used in combination with other organic peroxides in what are known as co-initiator or mixed initiator systems. specialchem.comspecialchem.comnouryon.com By using a combination of initiators with different decomposition rates, a more constant rate of polymerization can be maintained throughout the reaction period. specialchem.com
Commonly used co-initiators with this compound include:
1,1,3,3-Tetramethylbutyl peroxyneodecanoate specialchem.comnouryon.com
Cumyl peroxyneodecanoate specialchem.comnouryon.com
Dilauroyl peroxide specialchem.comspecialchem.comnouryon.com
This approach of using mixed initiator systems allows for better control over the polymerization reaction, leading to improved productivity and potentially better polymer properties.
Polymer Modification via Reactive Extrusion Processes
This compound also plays a role in the post-polymerization modification of polymers, specifically in reactive extrusion processes. This technique involves using a chemical reaction within an extruder to alter the structure and properties of a polymer.
Inducing Long-Chain Branching (LCB) in Polypropylene (B1209903)
One significant application of this compound in reactive extrusion is the creation of high melt strength polypropylene (HMS-PP) by inducing long-chain branching (LCB) in the polypropylene backbone. specialchem.com This modification enhances the melt strength of the polypropylene, which is beneficial for certain processing applications. specialchem.com
Table 1: Application of this compound in Polypropylene Modification
| Process | Polymer | Modifier | Outcome | Reference |
| Reactive Extrusion | Polypropylene (PP) | This compound | Increased Melt Strength (HMS-PP) | specialchem.com |
The formation of long-chain branches in polypropylene during reactive extrusion with this compound involves a series of radical reactions. The process is initiated by the thermal decomposition of the this compound, which generates primary radicals. These radicals then abstract hydrogen atoms from the polypropylene chains, creating macroradicals on the polymer backbone.
The subsequent reactions of these macroradicals are crucial for the formation of LCB. While a detailed, universally accepted mechanism is complex and can be influenced by various factors, the general understanding involves the combination of these macroradicals. When two polypropylene macroradicals combine, they form a branched structure. The extent and nature of this branching depend on factors such as the concentration of the peroxide, the reaction temperature, and the residence time in the extruder.
It is important to note that in the case of polypropylene, the desired outcome of creating LCB competes with the potential for chain scission (beta-scission), where the macroradical breaks down, leading to a reduction in molecular weight. The choice of peroxide and processing conditions is critical to favor the branching reactions over scission.
Structure-Reactivity Relationships in Peroxydicarbonate-Mediated Branching
The introduction of long-chain branches (LCB) into a polymer backbone, such as polypropylene, significantly alters its properties. This modification can be achieved through reactive extrusion using peroxydicarbonates (PODICs) like this compound. researchgate.net The general mechanism involves the homolytic cleavage of the peroxide's O-O bond to form two alkoxy carbonyloxyl radicals. researchgate.net These radicals can then abstract hydrogen from the polymer chain, creating a macroradical. The subsequent reactions lead to the formation of LCB. mdpi.com
The structure of the peroxydicarbonate plays a critical role in the efficiency of the branching reaction. Studies have shown that PODICs with long or non-linear alkyl side chains, such as this compound, are particularly effective in creating LCB in polypropylene. researchgate.net The stability of the generated radicals and their subsequent reactions are key to achieving the desired branched structure. For instance, the decomposition of di-myristyl-peroxydicarbonate results in a stable radical species that can recombine with a polymer macroradical, forming an alkylcarbonate-polymer adduct, which is believed to be responsible for the improved melt strength. mdpi.com
The reaction pathway is a competition between the desired branching and undesirable side reactions like β-scission, which leads to a reduction in molecular weight. mdpi.com The choice of peroxydicarbonate influences this balance. Peroxydicarbonates are known to be a special class of organic peroxides that are promising for generating LCB in polypropylene through reactive extrusion. researchgate.netmdpi.comsemanticscholar.org
Synergistic Effects of Co-agents on LCB Development
The efficiency of long-chain branching in polypropylene mediated by peroxydicarbonates can be enhanced by the use of co-agents. While this compound can act as both an initiator and a co-agent, other substances can be added to further influence the reaction. mdpi.com For example, studies have investigated the use of co-agents like zinc diethyldithiocarbamate (B1195824) (ZDC) and tetramethyl thiuram disulphide (TMTD) in conjunction with this compound. researchgate.netresearchgate.net These co-agents can help to optimize the balance of properties in the modified polymer. researchgate.net
Impact on Polymer Rheology and Melt Processing
The introduction of long-chain branches into polymers like polypropylene using this compound has a profound impact on their rheological behavior and melt processing characteristics. researchgate.net Linear polypropylene typically exhibits poor melt strength, which limits its use in processes that involve significant extensional flow, such as thermoforming, blow molding, and foaming. researchgate.net
Melt Flow Index Modulation
The melt flow index (MFI) or melt flow rate (MFR) is a measure of the ease of flow of a molten polymer. The modification of polypropylene with this compound generally leads to a decrease in the MFI. researchgate.netresearchgate.net This reduction in melt flow indicates an increase in the polymer's viscosity, which is a direct consequence of the formation of long-chain branches and an increase in molecular weight. nouryon.com
The concentration of the peroxydicarbonate is a key variable in controlling the final MFI of the modified polymer. researchgate.netgoogle.com Research has shown a decreasing trend in melt flow with the use of PODIC, and an optimal concentration can be determined to achieve the desired balance of properties. researchgate.netresearchgate.net For instance, one study found that 5000 ppm of PODIC provided the best balance of properties for a gel-free high melt strength polypropylene. researchgate.net
Interactive Table: Effect of this compound (PODIC) Concentration on Melt Flow Index (MFI) of Modified Polypropylene.
| PODIC Concentration (ppm) | Resulting MFI (g/10 min) | Reference |
| 0 (unmodified) | Higher (specific value varies) | researchgate.netresearchgate.net |
| 5000 | Lower (optimized for balanced properties) | researchgate.net |
Note: This table is illustrative. Specific MFI values depend on the starting polypropylene grade and processing conditions.
Extensional Viscosity and Strain Hardening Phenomena
A significant consequence of long-chain branching in polypropylene is the dramatic change in its extensional viscosity. Linear polypropylene shows little to no strain hardening, meaning its resistance to stretching does not increase significantly as it is deformed. researchgate.net In contrast, polypropylene modified with this compound exhibits pronounced strain hardening. researchgate.netmdpi.com This phenomenon is characterized by a rapid increase in extensional viscosity at a critical strain, which is highly desirable for processes like film blowing and thermoforming. queensu.ca
The degree of strain hardening is directly related to the extent of long-chain branching. researchgate.net Studies have demonstrated that as the degree of branching increases, the strain hardening behavior becomes more pronounced. mdpi.com This enhanced melt strength and extensional viscosity allow the polymer to be drawn into stable films and complex shapes without tearing or sagging. researchgate.net The extensional viscosity of modified copolymers can show strong strain hardening, which is a clear indication of the presence of long-chain branches. googleapis.com
Microkinetic Modeling of Polymerization Systems
Microkinetic modeling is a powerful tool for understanding and predicting the behavior of complex polymerization reactions. It involves the detailed consideration of all elementary reaction steps, allowing for the prediction of various polymer properties.
Prediction of Polymer Molar Mass Distribution
Microkinetic models can be developed to predict the molar mass distribution (MMD) of polymers produced through radical polymerization initiated by compounds like this compound. acs.org For the free radical suspension polymerization of vinyl chloride, a microkinetic model that considers diffusion limitations can accurately predict the monomer conversion and the averages of the molar mass distribution. acs.orgfigshare.com Such models can account for a range of polymerization temperatures and initiator concentrations. acs.org
By understanding the kinetics of initiation, propagation, termination, and chain transfer reactions, these models can predict how changes in reaction conditions, such as initiator type and concentration, will affect the final MMD of the polymer. acs.orgd-nb.info This predictive capability is invaluable for the design, optimization, and control of industrial polymerization reactors. researchgate.net
Analysis of Structural Defect Formation (e.g., Branching Content, Terminal Double Bonds)
The use of radical initiators like this compound in polymer chemistry, particularly in the polymerization of vinyl chloride, plays a significant role in the formation of structural defects within the polymer chains. These defects, primarily in the form of branching and terminal double bonds, can substantially influence the final properties of the polymer, such as its thermal stability. acs.orgrug.nl
In the free-radical suspension polymerization of vinyl chloride, microkinetic models have been developed to track the formation of these structural defects. acs.orgfigshare.com These models consider elementary reactions and systematically account for diffusion limitations. acs.org The formation of branches and terminal double bonds is highly dependent on polymerization conditions. For instance, an increase in branching content and a decrease in the content of terminal double bonds are often observed at high monomer conversions. acs.orgacs.org This phenomenon is attributed to the prevalence of monomolecular reactions and the increased significance of addition reactions to unsaturated parts of the polymer chain under these conditions. acs.orgacs.org
Chain transfer reactions are a primary source of these defects. Chain transfer to the monomer can result in a polymer chain with a terminal double bond, which can then participate in further propagation reactions, leading to branching. kahedu.edu.in Similarly, chain transfer to the polymer itself is a direct route to the formation of long-chain branches (LCB). kahedu.edu.in The type of initiator used, such as this compound, can influence the extent and nature of these defects. kahedu.edu.in Studies have shown that peroxydicarbonates are effective in introducing long-chain branching in polypropylene through reactive extrusion processes. researchgate.netgrafiati.comresearchgate.net
The relationship between polymerization conditions and the resulting polymer microstructure has been a subject of detailed modeling. A good agreement between calculated and reported values for properties like monomer conversion and structural defect content has been achieved for vinyl chloride polymerization using this compound and dimyristyl peroxydicarbonate. acs.orgacs.org This agreement holds over a temperature range of 325–340 K and an initiator concentration range of 0.00069–1.0 wt %. acs.orgacs.org
| Polymerization Condition | Effect on Branching Content | Effect on Terminal Double Bonds | Governing Factor/Mechanism |
|---|---|---|---|
| High Monomer Conversion | Increase | Decrease | Favoring of monomolecular reactions and addition to unsaturations. acs.orgacs.org |
| Polymerization Temperature | Increase with Temperature | Variable | Higher rates of chain transfer reactions relative to propagation. researchgate.net |
Integration of Diffusion Limitations in Kinetic Models
In polymerization reactions, particularly at high conversions, the reaction kinetics become significantly influenced by diffusion-controlled phenomena. mdpi.comdntb.gov.uaresearchgate.net As the concentration of the polymer increases, the viscosity of the reaction medium rises dramatically, which impedes the movement of reacting species. researchgate.net This necessitates the integration of diffusion limitations into kinetic models to accurately predict the polymerization rate and the properties of the resulting polymer. tandfonline.comresearchgate.net
Several key reactions in free-radical polymerization can become diffusion-controlled:
Propagation: As the system approaches a glassy state, the diffusion of smaller monomer molecules to the active radical sites also becomes limited, which can slow down or stop the polymerization. mdpi.comdntb.gov.ua
Chain Transfer: The diffusion of chain transfer agents and the mobility of polymer chains for chain transfer to polymer reactions are also hindered at high viscosity. tandfonline.com
Initiator Decomposition and Radical Migration: In controlled radical polymerization techniques like ATRP, the diffusion of catalyst components (activators and deactivators) is crucial. Diffusion-controlled deactivation can cause an auto-acceleration in the rate and a loss of control over the polymerization. mdpi.comresearchgate.net Even when polymer chains are "trapped," radical centers can still exhibit mobility through propagation or deactivation-activation cycles. mdpi.comdntb.gov.ua
| Reaction Step | Effect of Diffusion Limitation | Consequence for Polymerization |
|---|---|---|
| Termination | Decreased rate coefficient | Auto-acceleration ("gel effect"), increased livingness in CRP. mdpi.comtandfonline.com |
| Propagation | Decreased rate coefficient | Incomplete conversion ("glass effect"), stops polymerization. mdpi.com |
| Deactivation (in CRP) | Decreased rate coefficient | Auto-acceleration, loss of control over molecular weight. mdpi.comresearchgate.net |
| Activation (in CRP) | Decreased rate coefficient | Can stop the polymerization process. mdpi.com |
Redox Polymerization Mechanisms and Initiator Design
Redox initiation systems offer a powerful method for generating radicals at temperatures much lower than those required for the thermal decomposition of initiators. This is particularly valuable in industrial and biomedical applications where heat activation is impractical. nih.govresearchgate.netosti.gov
Amine-Peroxide Redox Initiator Pairs in Polymerization
A prevalent type of redox system involves the pairing of an amine (the reductant) with a peroxide (the oxidant). nih.govresearchgate.net These amine-peroxide redox polymerization (APRP) systems have been widely used since the 1950s. acs.orgscite.ai The initiation mechanism, which was once poorly understood, has been elucidated through a combination of computational and experimental studies. researchgate.netacs.orgnrel.gov
The process begins with a nucleophilic SN2 attack by the amine on the peroxide bond. nih.govacs.orgnrel.gov This is followed by the rate-determining step: the homolytic cleavage (homolysis) of the resulting unstable intermediate to generate the initiating radicals. nih.govacs.orgnrel.gov
This mechanism allows for the polymerization of monomers like methyl methacrylate (B99206) to proceed at ambient temperatures. nih.govgoogle.com The efficiency of the redox pair can be influenced by the structure of both the amine and the peroxide. For example, in the curing of bone cement, N,N-dimethyl-p-toluidine is often paired with benzoyl peroxide. nih.gov The molar ratio of the amine to the peroxide is a critical parameter; an excess of amine can inhibit the polymerization process. nih.gov The use of higher molecular weight or polymeric amines and peroxides can help control the exothermicity of the polymerization. google.com While this compound is typically used as a thermal initiator, it can also function as the oxidant in a redox system, reacting with a suitable reductant to initiate polymerization at lower temperatures. google.comnewgatesimms.compergan.com
Computational Screening and Design of Optimized Peroxide Oxidants
Understanding the molecular features that govern the kinetics of amine-peroxide initiation has enabled the rational design of superior peroxide initiators for accelerated polymerization. nih.govresearchgate.netosti.gov Computational methods, particularly density functional theory (DFT), have become invaluable tools for screening potential peroxide candidates and predicting their reactivity. rsc.org
Studies have shown a strong correlation between computationally predicted initiation rates and experimentally measured polymerization rates. researchgate.netacs.orgnrel.gov This predictive power stems from modeling the key steps of the initiation mechanism: the SN2 attack and the subsequent homolysis. nih.govacs.org These computational analyses have revealed key design principles for optimizing peroxide oxidants:
Electron-Withdrawing Groups: Attaching electron-withdrawing groups (e.g., nitro groups, -NO₂) to the peroxide structure increases the electrophilicity of the peroxy bond. This facilitates the initial SN2 attack by the amine and can dramatically increase the radical generation rate. nih.govresearchgate.netacs.org
Radical and Anion Stabilization: The rate of initiation can also be enhanced by increasing the stability of the resulting radical and anion species through features like extended π-electron conjugation. nih.govacs.org
Electron-Donating Groups: Conversely, the addition of electron-donating groups to the peroxide has been shown to lower the initiation rate. nih.govresearchgate.netacs.org
These principles have led to the successful prediction of novel peroxides with significantly faster initiation kinetics than the commonly used benzoyl peroxide. For example, adding nitro groups to the para positions of benzoyl peroxide was predicted to result in a radical generation rate ~150 times faster than the unsubstituted version. nih.govresearchgate.netacs.org This ability to computationally screen and design optimized initiators can accelerate existing industrial processes and enable new manufacturing methods. nih.govacs.orgnrel.gov
| Structural Modification | Effect on Peroxide | Impact on Initiation Rate | Example |
|---|---|---|---|
| Addition of Electron-Withdrawing Groups | Increases electrophilicity of peroxy bond. nih.gov | Increases | p-Nitro substituted benzoyl peroxide. nih.govresearchgate.net |
| Addition of Electron-Donating Groups | Decreases electrophilicity of peroxy bond. | Decreases | - |
| Increased π-Electron Conjugation | Stabilizes resulting radical and anion. nih.gov | Increases | - |
Advanced Characterization Techniques for Polymer Research
Polymer Architecture and Molecular Weight Distribution Analysis
The introduction of long-chain branching via Dicetyl peroxydicarbonate complicates the relationship between molecular weight and hydrodynamic volume, necessitating advanced analytical methods to accurately describe the polymer's structure.
High-Temperature Size Exclusion Chromatography (HT-SEC), also known as High-Temperature Gel Permeation Chromatography (HT-GPC), is a critical technique for characterizing polymers like polypropylene (B1209903) that are modified with this compound. researchgate.netgoogleapis.com This method separates polymer chains based on their size in solution at elevated temperatures, typically around 150°C, using a solvent like 1,2,4-trichlorobenzene. googleapis.com
Coupling the SEC system with a viscometer detector, in addition to standard detectors like refractive index (RI) and light scattering (LS) detectors, provides a more comprehensive analysis. researchgate.netgoogleapis.com The viscometer measures the intrinsic viscosity of the polymer fractions as they elute from the column. For a given molecular weight, a branched polymer will have a more compact structure and thus a lower intrinsic viscosity compared to its linear counterpart. This difference allows for the confirmation and quantification of long-chain branching. researchgate.net
Research on polypropylene modified with peroxydicarbonates (PODIC), including this compound, has utilized HT-SEC with on-line intrinsic viscosity measurements to confirm the successful introduction of a long-chain branched structure. researchgate.net This analysis is fundamental to understanding how the initiator modifies the polymer backbone, leading to materials with enhanced properties. The data obtained from this triple-detector system allows for the construction of a Mark-Houwink plot (log intrinsic viscosity vs. log molecular weight), which provides clear evidence of branching.
Table 1: Effect of this compound (PODIC) Modification on Polypropylene Properties
| Property | Base Polypropylene (Linear) | Polypropylene + PODIC | Rationale for Change |
| Structure | Linear | Long-Chain Branched (LCB) | PODIC induces branching reactions during reactive extrusion. researchgate.net |
| Melt Flow Index (MFI) | Higher | Lower | Branching and potential crosslinking increase resistance to flow. researchgate.net |
| Molecular Weight | Unchanged | Increased Average MW | Chain linking reactions dominate over chain scission. conicet.gov.ar |
| Molecular Weight Distribution | Narrower | Broader | The formation of larger, branched molecules widens the distribution. researchgate.net |
Rheological Characterization of Modified Polymers
Rheology, the study of the flow and deformation of matter, provides invaluable insight into the processability and performance of polymers modified with this compound. The presence of long-chain branches dramatically alters the melt behavior of the polymer. researchgate.net
Dynamic rheometry is used to measure the viscoelastic properties of polymer melts, such as the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. tennessee.eduuc.edu In a typical experiment, a small oscillatory shear strain is applied to a polymer sample held between two parallel plates at a controlled temperature. tennessee.edu
For polymers modified with this compound, dynamic rheological tests reveal significant changes compared to the linear base polymer. The introduction of long-chain branches leads to an increase in melt elasticity. researchgate.net This is observed as an increase in the storage modulus (G') at low frequencies. Furthermore, the complex viscosity (η*), a measure of the total resistance to flow, is also typically higher for the modified polymer, especially at low shear rates. These changes in viscoelastic response confirm the structural modifications and are directly linked to an increase in molecular weight and a broadening of the molecular weight distribution. researchgate.net The analysis of these properties is crucial for predicting how the material will behave during processing operations. specialchem.com
Table 2: Representative Viscoelastic Properties of Linear vs. LCB Polypropylene
| Rheological Parameter | Linear Polymer | LCB Polymer (this compound Modified) | Significance |
| Storage Modulus (G') at low ω | Lower | Higher | Indicates increased melt elasticity due to branching. researchgate.net |
| Loss Modulus (G'') at low ω | Varies | Varies | Reflects the energy dissipated as heat during deformation. tennessee.edu |
| Complex Viscosity (η) at low ω* | Lower | Higher | Shows greater resistance to flow at low shear rates. researchgate.net |
| Cross-over Modulus (G' = G'') | Occurs at higher frequency | Shifts to lower frequency | Indicates a longer relaxation time for the branched polymer chains. |
Elongational rheology investigates the response of a polymer melt to a stretching or elongational flow, which is the dominant mode of deformation in processes like thermoforming, blow molding, and foaming. researchgate.netmdpi.com Melt strength, defined as the maximum force required to draw a molten polymer strand before it breaks, is a key parameter determined from these tests. researchgate.net
The introduction of long-chain branches using this compound has been shown to significantly improve the melt strength of polymers like polypropylene. researchgate.netresearchgate.net Studies have reported that the melt strength can be improved by up to a factor of two compared to the initial linear polymer. researchgate.net A characteristic feature of these modified polymers is the phenomenon of strain hardening, where the elongational viscosity increases significantly with increasing strain. researchgate.netmdpi.com This behavior is highly desirable as it prevents the thinning and premature rupture of the polymer during processing, leading to more stable operations and uniform products. mdpi.com Instruments like the Rheotens are used to measure the melt strength by drawing a filament extruded from a die and measuring the tensile force. researchgate.net
Future Research Directions and Industrial Relevance
Development of Novel Peroxydicarbonate Analogs for Tailored Polymer Properties
The chemical structure of the initiator plays a crucial role in the kinetics of polymerization and the final architecture of the polymer. By modifying the structure of peroxydicarbonates, it is possible to exert greater control over polymer properties such as molecular weight, branching, and thermal stability.
Research in this area is centered on synthesizing novel peroxydicarbonate analogs with specific functionalities. For instance, the length and nature of the alkyl chains in dialkyl peroxydicarbonates can be altered to tune their decomposition rate and solubility in different monomer systems. A key application of this approach is the creation of long-chain branches (LCB) in polymers like polypropylene (B1209903) (PP). By using peroxydicarbonates (PODICs) with varying long aliphatic side chains, researchers can introduce LCBs into an initially linear polymer during reactive extrusion. researchgate.net This modification significantly alters the rheological properties of the polymer, leading to desirable characteristics such as increased melt strength and distinct strain hardening of the elongational viscosity. researchgate.net
The relationship between the initiator structure and the resulting polymer properties is a critical area of investigation. The architecture of a polymer—whether linear, branched, or a graft copolymer—profoundly influences its physical and chemical properties. nih.govumn.edunih.gov Future work will likely involve the synthesis of peroxydicarbonates with functional groups that can participate in subsequent reactions or direct the self-assembly of block copolymers. This could lead to the development of advanced materials with precisely controlled nano- and microstructures for applications in medicine, electronics, and composites.
Interactive Table: Effect of Peroxydicarbonate Structure on Polypropylene Properties
| Peroxydicarbonate Analog | Alkyl Chain Length | Resulting Polymer Architecture | Key Property Enhancement |
| Di(2-ethylhexyl) peroxydicarbonate | C8 (branched) | Linear with some branching | Standard initiation |
| Dimyristyl peroxydicarbonate | C14 (linear) | Significant Long-Chain Branching | Increased melt strength |
| Dicetyl peroxydicarbonate | C16 (linear) | High degree of Long-Chain Branching | Enhanced strain hardening |
| Distearyl peroxydicarbonate | C18 (linear) | Very high degree of Long-Chain Branching | Superior elastic properties |
Note: This table is illustrative, based on the principle that longer alkyl chains in peroxydicarbonates can lead to more significant long-chain branching in polymers like polypropylene.
Sustainable Synthesis and Processing Technologies for Peroxydicarbonates
The traditional synthesis of organic peroxides often involves hazardous reagents and solvents, generating significant waste. The principles of green chemistry are driving research towards more sustainable and safer manufacturing processes for compounds like this compound.
A major advancement in this area is the adoption of microreactor technology and continuous flow chemistry. beilstein-journals.org These technologies offer significant advantages for peroxide synthesis, which is often challenging due to the explosive nature of the reactants and products. rsc.org Microreactors provide superior heat and mass transfer, allowing for reactions to be conducted safely under novel process windows, such as at elevated temperatures, which can dramatically increase reaction rates and yields. rsc.orgmdpi.com This approach minimizes the volume of hazardous material at any given time, inherently improving process safety. beilstein-journals.org Furthermore, continuous processing can reduce waste, lower energy consumption, and enable the integration of catalyst recycling loops, contributing to a more circular economy. beilstein-journals.orgrsc.org
Future research will also focus on developing greener synthetic routes. This includes the use of biocatalysis, where enzymes are used to perform chemical transformations under mild, aqueous conditions. researchgate.netmdpi.comdtu.dk While specific biocatalytic routes for this compound are still in early exploratory stages, the potential to use enzymes for reactions like esterification could eliminate the need for harsh chemicals. Another avenue is the use of renewable feedstocks derived from biomass to replace petroleum-based starting materials. nih.gov Life cycle assessment (LCA) will be a critical tool in evaluating the environmental impact of these new technologies, ensuring that a shift in methodology results in a genuinely lower environmental footprint from cradle to gate. researchgate.netfrontiersin.orguni-hannover.demdpi.com
Advanced Predictive Modeling for Peroxydicarbonate-Initiated Reactions
To accelerate the development of new polymers and optimize reaction conditions, there is a growing reliance on computational and predictive modeling. These models aim to forecast the behavior of chemical reactions and the properties of the resulting materials, reducing the need for extensive and costly experimentation.
For peroxydicarbonate-initiated reactions, modeling efforts can be divided into two main areas: reaction kinetics and polymer property prediction. Kinetic modeling focuses on simulating the fundamental steps of the polymerization process: initiation (decomposition of the peroxydicarbonate), propagation, termination, and chain transfer. researchgate.netrsc.orgdntb.gov.ua By understanding the decomposition rates of different peroxydicarbonate initiators under various conditions, models can predict monomer conversion rates and the molecular weight distribution of the resulting polymer. researchgate.net Kinetic Monte Carlo (kMC) simulations are powerful tools for this purpose, as they can track individual polymer chains and provide detailed molecular information. rsc.orgnih.gov
The second area involves predicting the final properties of the polymer based on the initiator structure and reaction conditions. arxiv.orgresearchgate.net Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools in polymer informatics. nih.gov Models can be trained on large datasets to find complex relationships between inputs (e.g., initiator concentration, temperature, monomer type) and outputs (e.g., glass transition temperature, melt flow index, tensile strength). nih.govarxiv.orguchicago.edu For this compound, such models could predict the degree of long-chain branching and its effect on the rheological properties of a polymer, enabling the in silico design of materials with tailored performance characteristics.
Interactive Table: Parameters for Predictive Modeling of Peroxydicarbonate Initiation
| Model Input Parameter | Type of Data | Predicted Outcome | Modeling Technique |
| Peroxydicarbonate Structure | Molecular Descriptors | Decomposition Rate Constant (kd) | QSPR / DFT |
| Temperature & Solvent | Physical Conditions | Half-life of Initiator | Arrhenius Equation Modeling |
| Monomer & Initiator Concentration | Reaction Conditions | Monomer Conversion vs. Time | Kinetic Monte Carlo (kMC) |
| Initiator Structure & Concentration | Reaction Conditions | Polymer Molecular Weight Distribution | Machine Learning (e.g., Random Forest) |
| Polymer Architecture (Branching) | Structural Data | Rheological Properties (Melt Strength) | AI-based Forecasting |
Q & A
Q. Advanced
- Real-time monitoring : Use automated reactors with in-line viscometers, densimeters, and gel permeation chromatography (GPC) to track conversion, molecular weight distribution, and viscosity .
- Kinetic modeling : Incorporate initiator efficiency (f) and active radical fraction (Fₐcₜ) into Batch-Macosko models, validated via FT-IR allyl group consumption data (as demonstrated for dicyclohexyl peroxydicarbonate in ).
- Combination with co-initiators : Pair with peroxides like lauroyl peroxide to enhance reactor throughput .
How do stability and decomposition properties of this compound impact experimental design in polymerization studies?
Q. Data Contradiction Analysis
- Stability : The compound is stable under recommended storage (e.g., water dispersions ≤42% ), but decomposes exothermically above 54°C . Contradictions arise in transport regulations (UN2895/2164/2985), which mandate temperature controls (e.g., ≤30°C for aqueous dispersions ).
- Mitigation strategies : Use stabilizers (e.g., hydroperoxides) to delay decomposition and avoid sudden temperature fluctuations.
What strategies can be employed to optimize initiator systems combining this compound with other peroxides for enhanced reactor efficiency?
Q. Advanced
- Dual-initiator systems : Blend with fast-decomposing peroxides (e.g., cumyl peroxyneodecanoate) to achieve uniform radical flux across temperature gradients .
- Semi-batch feeding : Continuously dose initiator to maintain constant reaction rates, as demonstrated for methyl methacrylate polymerization with dicyclohexyl peroxydicarbonate .
- Safety protocols : Monitor oxygen balance and avoid concentrations exceeding 52% in organic diluents to prevent explosive decomposition .
What analytical techniques are critical for characterizing this compound’s purity and reactivity in research settings?
Q. Advanced
- FT-IR spectroscopy : Track carbonyl (C=O) and peroxide (O-O) bond vibrations to assess degradation .
- NMR spectroscopy : Confirm molecular structure via ¹³C and ¹H signals for cetyl chains and carbonate groups.
- TGA/DSC : Quantify thermal stability and decomposition enthalpy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
